5-(5-Bromopyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
5-(5-bromopyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3S/c10-6-2-11-9(12-3-6)13-4-8-1-7(13)5-14-8/h2-3,7-8H,1,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSERIGYONRCARN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C3=NC=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(5-Bromopyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with a bromopyrimidine derivative, which undergoes a series of reactions including nucleophilic substitution and cyclization to form the desired bicyclic structure . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
5-(5-Bromopyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its structural features make it a candidate for studying biological interactions and potential drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 5-(5-Bromopyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity and specificity, enhancing its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Core Scaffold Modifications: Thia vs. Oxa vs. Diaza
The bicyclo[2.2.1]heptane core can be modified by replacing sulfur (thia) with oxygen (oxa) or additional nitrogen (diaza). These substitutions critically influence physicochemical and binding properties:
Key Observations :
Substituent Effects: Bromo, Chloro, and Alkyl Groups
Variations in the pyrimidine substituent significantly alter reactivity and biological activity:
Key Observations :
- Bromine in the target compound facilitates further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura).
- Alkylpiperazinyl groups (3k, 3l) improve solubility but may reduce receptor affinity due to steric bulk .
Biological Activity
5-(5-Bromopyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane, with the CAS number 1935957-20-2, is a bicyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that combines a bromopyrimidine moiety with an azabicycloheptane structure, which may confer specific pharmacological properties.
- Molecular Formula : CHBrNS
- Molecular Weight : 272.17 g/mol
- Structure : The compound's structure is characterized by the presence of a bromine atom on the pyrimidine ring and a sulfur atom in the bicyclic framework.
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in antimicrobial and antiparasitic therapies, particularly against protozoan parasites such as Plasmodium spp. and Trypanosoma spp.
Antiprotozoal Activity
A study highlighted the synthesis of various azabicyclo compounds and their testing against protozoan pathogens. The results indicated that compounds similar to this compound exhibited significant activity against Plasmodium falciparum, with some derivatives showing IC values in the submicromolar range, indicating high potency .
The mechanism by which this compound exerts its biological effects is not yet fully elucidated; however, it is hypothesized to involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism crucial for nucleic acid synthesis in parasites .
- Interaction with Nucleophilic Sites : The bromopyrimidine moiety may interact with nucleophilic sites on proteins or enzymes, potentially leading to inhibition of their activity .
Table 1: Summary of Biological Activities
| Compound Name | Target Pathogen | IC (µM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | Plasmodium falciparum K1 | 0.059 | 254.5 |
| 3-Azabicyclo-nonane derivative | Trypanosoma brucei STIB900 | 0.095 | 158.4 |
| Pyrimidine analogs | Various protozoan pathogens | Varies | Varies |
The table above summarizes findings from various studies evaluating the antiprotozoal efficacy of compounds related to or derived from this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
